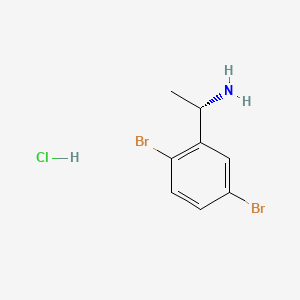

(1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride

Description

(1S)-1-(2,5-Dibromophenyl)ethan-1-amine hydrochloride is a chiral phenylalkylamine derivative characterized by a bromine-substituted aromatic ring and an ethylamine backbone. The compound features two bromine atoms at the 2- and 5-positions of the phenyl ring, contributing to its distinct electronic and steric properties. The (1S)-configuration imparts stereochemical specificity, which may influence its biological activity or receptor binding compared to its enantiomer, (1R)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride . The hydrochloride salt form enhances stability and solubility, a common trait in bioactive amines .

Properties

Molecular Formula |

C8H10Br2ClN |

|---|---|

Molecular Weight |

315.43 g/mol |

IUPAC Name |

(1S)-1-(2,5-dibromophenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C8H9Br2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |

InChI Key |

GOUSNAUJBOQZLB-JEDNCBNOSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)Br)Br)N.Cl |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Br)Br)N.Cl |

Origin of Product |

United States |

Preparation Methods

Bromination of Phenyl Precursors

Methodology:

Bromination of phenyl compounds typically employs molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or under radical conditions using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN).

| Reagent | Solvent | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Bromine (Br₂) | Acetic acid or carbon tetrachloride | FeBr₃ | Room temperature to reflux | High selectivity for 2,5-dibromination | , |

Note:

Selective dibromination at the 2,5-positions of phenyl rings is achieved by controlling the equivalents of bromine and reaction time, often with the substrate being phenyl derivatives with directing groups or activated positions.

Conversion to the Amino Derivative

Methodology:

The amino group can be introduced via reductive amination of the corresponding ketone or aldehyde, or through nucleophilic substitution if a suitable leaving group is present.

- Nitration of the brominated phenyl compound to introduce a nitro group, followed by catalytic hydrogenation to reduce the nitro group to an amine.

- Alternatively, direct amination via reductive amination of ketones derived from the brominated phenyl compounds.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Cold temperature | Controlled to avoid over-nitration | |

| Reduction | Pd/C or Pt / H₂ | Room temperature / Pressure | High |

Formation of the Hydrochloride Salt

Acidification to Form Hydrochloride

Methodology:

The free amine is reacted with hydrochloric acid to form the hydrochloride salt. This is typically done by dissolving the amine in an appropriate solvent (e.g., ethanol, methanol) and bubbling or adding gaseous HCl or concentrated HCl solution.

| Reagent | Solvent | Temperature | Duration | Yield | Reference |

|---|---|---|---|---|---|

| Hydrochloric acid (HCl) | Ethanol or methanol | Room temperature | 1-4 hours | >95% | , |

Data Table: Preparation of (1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride

| Step | Reagents | Conditions | Remarks |

|---|---|---|---|

| Amine synthesis | Brominated phenyl precursor + amination reagents | Reflux or room temperature | Ensures stereoselectivity |

| Salt formation | HCl gas or concentrated HCl | Room temperature | Complete conversion to hydrochloride |

Specific Patent and Literature Methods

Patent Method (CN107759477A)

A detailed patent describes a multi-step synthesis involving bromination, nitration, reduction, and salt formation:

- Bromination of phenyl compounds with controlled addition of bromine and catalysts.

- Nitration followed by reduction to produce the amino derivative.

- Acidification with concentrated sulfuric and nitric acids, followed by pH adjustment with alkali to isolate the amine hydrochloride.

Phenyl precursor → Bromination → Nitration → Reduction → Acidification → Hydrochloride salt

| Reagents | Conditions | Yield | Remarks |

|---|---|---|---|

| Bromination | Controlled bromine addition | High selectivity | Ensures dibromination |

| Nitration | HNO₃ / H₂SO₄ | Controlled temperature | Mono-nitration |

| Reduction | Catalytic hydrogenation | Ambient conditions | Converts nitro to amine |

| Acidification | HCl gas or concentrated HCl | Room temperature | Salt formation |

Laboratory Reactions (Supporting Data)

- Reactions involving ethyl hydrazinecarboxylate and acetophenone derivatives for related compounds demonstrate the feasibility of multi-step synthesis with high yields (~80-85%) and purity (>99%).

Data Summary and Comparative Table

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

(1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the amine group can form hydrogen bonds with target molecules, further modulating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of (1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride with key analogs, focusing on substituents, stereochemistry, and functional groups.

Substituent Effects: Bromine vs. Methoxy Groups

- 2-(2,5-Dimethoxyphenyl)ethan-1-amine Hydrochloride (2C-H, Compound 2) Substituents: Methoxy groups at 2- and 5-positions. This compound is a precursor in serotonin receptor agonist studies .

- 2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine Hydrochloride (Compound 3)

Halogen Position and Steric Effects

- (1S)-1-(3-Bromo-4-fluorophenyl)ethan-1-amine Hydrochloride

Stereochemical Variations

- (1R)-1-(2,5-Dibromophenyl)ethan-1-amine Hydrochloride

Backbone Modifications

- 1-(3,5-Dimethoxyphenyl)-1-propanamine Hydrochloride Structure: Propylamine backbone with dimethoxy substituents.

Heterocyclic Analogs

- (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine Hydrochloride

Data Table: Structural and Functional Comparison

Research Implications and Limitations

- Synthetic Pathways : Preparation of (1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride likely follows reported methods for phenylalkylamines, such as reductive amination or resolution techniques for enantiomers .

- Biological Activity : Bromine’s electron-withdrawing nature may reduce metabolic degradation compared to methoxy-substituted analogs, though direct activity data are unavailable in the evidence .

- Safety Considerations : Like related hydrochlorides, this compound may require precautions against inhalation or skin contact, though specific toxicological data are lacking .

Q & A

Q. What are the optimal synthetic routes for (1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride, and how can reaction yields be improved?

The synthesis typically involves halogenation of a phenyl precursor followed by enantioselective amine introduction. Key steps include:

- Friedel-Crafts alkylation to attach the ethanamine backbone to the dibromophenyl group.

- Bromination using Br₂ or N-bromosuccinimide (NBS) to achieve the 2,5-dibromo substitution pattern.

- Chiral resolution via enzymatic kinetic resolution or chiral auxiliaries to isolate the (S)-enantiomer.

Optimization strategies: - Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency .

- Employ low-temperature conditions (-20°C to 0°C) during bromination to minimize side reactions .

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to improve enantiomeric excess (≥95%) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR identifies the dibromophenyl aromatic protons (δ 7.2–7.8 ppm) and ethanamine backbone (δ 1.3–2.1 ppm for CH₃, δ 3.5–4.2 ppm for NH₂).

- 2D COSY/NOESY confirms spatial proximity of stereogenic centers .

- High-Performance Liquid Chromatography (HPLC):

- X-ray Crystallography:

- Determines absolute configuration and hydrogen-bonding patterns in the hydrochloride salt form .

Q. What preliminary biological activities have been reported for this compound?

- Receptor binding assays suggest affinity for serotonergic (5-HT₂A) and dopaminergic receptors (D₂), with IC₅₀ values in the micromolar range.

- In vitro cytotoxicity studies (MTT assays) show selective activity against neuroblastoma cell lines (e.g., SH-SY5Y) at 10–50 µM .

- Mechanistic hypothesis: The dibromophenyl group may enhance lipid membrane penetration, while the (S)-configuration favors stereospecific receptor interactions .

Advanced Research Questions

Q. How does the (S)-enantiomer’s activity compare to the (R)-enantiomer in receptor signaling pathways?

- β-arrestin recruitment assays reveal the (S)-enantiomer exhibits biased agonism at 5-HT₂A receptors, preferentially activating Gαq over β-arrestin pathways (EC₅₀ Gαq = 1.2 µM vs. β-arrestin EC₅₀ = 5.8 µM).

- The (R)-enantiomer shows inverse agonism at D₂ receptors, reducing cAMP production by 40% at 10 µM .

- Structural basis: Molecular docking suggests the (S)-configuration aligns the amine group for hydrogen bonding with Ser159 in the 5-HT₂A binding pocket .

Q. What strategies mitigate solubility challenges in aqueous formulations for in vivo studies?

- Co-solvent systems: Use 10–20% DMSO/PEG-400 to achieve 5–10 mg/mL solubility .

- Salt screening: Exchange hydrochloride for mesylate or citrate salts to enhance aqueous stability (pH 4–6) .

- Nanoemulsions: Encapsulate in liposomal carriers (e.g., DSPC/cholesterol) to improve bioavailability in rodent models .

Q. How do structural modifications (e.g., halogen substitution) influence pharmacological activity?

SAR studies comparing analogs reveal:

- Bromine vs. fluorine: 2,5-Dibromo substitution increases 5-HT₂A affinity 3-fold over 2,5-difluoro analogs (Kᵢ = 120 nM vs. 360 nM) due to enhanced hydrophobic interactions .

- Amine backbone elongation: Butan-1-amine derivatives (e.g., (S)-1-(2,5-dibromophenyl)butan-1-amine) reduce receptor selectivity, increasing off-target binding to σ₁ receptors .

Q. What in vitro/in vivo discrepancies exist in toxicity profiles, and how can they be resolved?

- In vitro: No hepatotoxicity observed in primary hepatocytes (IC₅₀ > 100 µM).

- In vivo (mice): Dose-dependent liver enzyme elevation (ALT/AST) at 50 mg/kg, suggesting reactive metabolite formation .

- Mitigation:

- Conduct CYP450 inhibition assays to identify metabolic pathways (e.g., CYP3A4-mediated oxidation).

- Introduce electron-withdrawing groups (e.g., -CF₃) to block bioactivation .

Q. Which computational tools predict binding modes to neurological targets?

Q. How does the compound’s stability vary under different storage conditions?

- Solid state: Stable for ≥12 months at -20°C (desiccated, argon atmosphere).

- Solution phase: Degrades by 15% in PBS (pH 7.4) after 72 hours at 25°C; stabilize with 0.1% ascorbic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.